molecular formula C22H37N5O5 B12701567 L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- CAS No. 96717-72-5

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans-

Cat. No.: B12701567
CAS No.: 96717-72-5
M. Wt: 451.6 g/mol
InChI Key: OHVOFSJWCODEFL-LKWKWSJPSA-N
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Description

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- is a complex organic compound with a unique structure It is characterized by the presence of multiple amino acid residues and a cyclohexadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves several steps. The process typically starts with the protection of amino groups followed by the coupling of amino acid residues. The cyclohexadienyl group is introduced through a specific cyclization reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted products .

Scientific Research Applications

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
  • L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-leucyl-, trans-

Uniqueness

Compared to similar compounds, L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has unique structural features that may confer distinct biological activities.

Properties

CAS No.

96717-72-5

Molecular Formula

C22H37N5O5

Molecular Weight

451.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H37N5O5/c1-4-13(2)19(25-3)21(30)26-16(10-7-14-5-8-15(23)9-6-14)20(29)27-17(22(31)32)11-12-18(24)28/h5-6,8-9,13-17,19,25H,4,7,10-12,23H2,1-3H3,(H2,24,28)(H,26,30)(H,27,29)(H,31,32)/t13-,14?,15?,16-,17-,19-/m0/s1

InChI Key

OHVOFSJWCODEFL-LKWKWSJPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC

Canonical SMILES

CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)NC

Origin of Product

United States

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